Zinc citrate dihydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antiplaque; Oral care. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

trizinc;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.2H2O.3Zn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H2;;;/q;;;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAGUGIXGVHDGD-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O16Zn3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583827 | |

| Record name | Zinc citrate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5990-32-9, 546-46-3 | |

| Record name | Zinc citrate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005990329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, zinc salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc citrate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trizinc dicitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC CITRATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021IBV57IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Zinc Citrate Dihydrate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc citrate dihydrate (Zn₃(C₆H₅O₇)₂·2H₂O) is an organic salt of zinc that is widely utilized in pharmaceutical, nutraceutical, and oral care products.[1] As a bioavailable source of zinc, an essential trace element, it plays a crucial role in numerous physiological processes, including immune function, enzymatic activity, and cellular metabolism.[2] Its antimicrobial and anti-inflammatory properties also make it a valuable ingredient in dental formulations for controlling plaque and gingivitis. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound.

Chemical and Physical Properties

This compound is a white to off-white, odorless crystalline powder.[3][4] It is slightly soluble in water and soluble in dilute mineral acids.[3][5] The key chemical and physical properties are summarized in the tables below for easy reference.

| Identifier | Value | Reference |

| Chemical Name | Trizinc bis(2-hydroxypropane-1,2,3-tricarboxylate) dihydrate | [6] |

| CAS Number | 5990-32-9 | [3][5] |

| Molecular Formula | C₁₂H₁₄O₁₆Zn₃ | [6][7] |

| Molecular Weight | 610.4 g/mol | [6] |

| Physical Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [3][4] |

| Odor | Odorless | [4] |

| Solubility in Water | Slightly soluble | [3][5] |

| Solubility in Dilute Acid | Soluble | [3] |

| Melting Point | Decomposes at 334 °C |

Structure

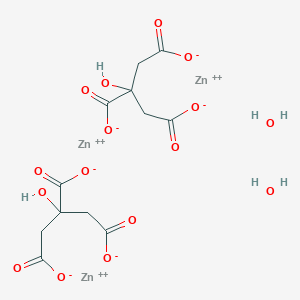

This compound is a coordination complex consisting of three zinc ions, two citrate anions, and two water molecules. The citrate anion, being a multidentate ligand, coordinates with the zinc ions through its carboxylate and hydroxyl groups.

Caption: 2D representation of this compound coordination.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a zinc salt with citric acid in an aqueous solution.

Materials:

-

Zinc oxide (ZnO) or Zinc carbonate (ZnCO₃)

-

Citric acid (C₆H₈O₇)

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of citric acid in deionized water with stirring.

-

Gradually add the zinc source (zinc oxide or zinc carbonate) to the citric acid solution while stirring continuously. A molar ratio of approximately 3:2 (zinc source to citric acid) is typically used.

-

Heat the reaction mixture to 60-80°C and maintain this temperature for 1-2 hours to ensure complete reaction.

-

Cool the solution to room temperature to allow for the precipitation of this compound.

-

Collect the white precipitate by filtration.

-

Wash the precipitate with deionized water to remove any unreacted starting materials.

-

Dry the product in an oven at a temperature below 100°C to obtain the final this compound powder.

Caption: Experimental workflow for the synthesis of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is employed to study the decomposition pattern and thermal stability of this compound.

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is typically used.

Methodology:

-

Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample from room temperature (e.g., 25°C) to a final temperature of around 600-800°C.

-

A typical heating rate is 10°C/min.

-

The analysis is usually performed under an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

The thermal decomposition of this compound typically occurs in multiple stages. The initial weight loss corresponds to the removal of the two water molecules of hydration, followed by the decomposition of the anhydrous zinc citrate to zinc oxide.

X-ray Diffraction (XRD)

Powder XRD is used to confirm the crystalline nature of the synthesized this compound and to identify its crystal phase.

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is commonly used.

Methodology:

-

Grind the this compound powder to a fine, homogeneous consistency.

-

Mount the powder sample on a sample holder.

-

Scan the sample over a 2θ range of 5° to 80°.

-

Set the step size to 0.02° and the scan speed to 2°/min.

-

The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint of the crystalline material.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule and to confirm the coordination of the citrate ligand to the zinc ions.

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is often used for solid samples.

Methodology:

-

Place a small amount of the this compound powder directly on the ATR crystal.

-

Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal prior to sample analysis.

-

The resulting spectrum will show absorption bands corresponding to the vibrational modes of the carboxylate groups, hydroxyl groups, and C-H bonds in the citrate molecule, as well as bands related to the coordinated water molecules.

Biological Signaling and Mechanism of Action

Zinc Absorption

As a nutritional supplement, zinc citrate provides a bioavailable source of zinc. The absorption of zinc in the small intestine is a regulated process involving specific transporter proteins.

Caption: Simplified signaling pathway of zinc absorption from zinc citrate.

In the lumen of the small intestine, zinc citrate dissociates to release zinc ions (Zn²⁺). These ions are then transported into the enterocytes primarily by the Zrt- and Irt-like Protein 4 (ZIP4) transporter located on the apical membrane. Inside the enterocyte, zinc can be stored by binding to metallothionein or transported out of the cell into the bloodstream via the ZnT1 transporter on the basolateral membrane.

Mechanism of Action in Oral Care

In oral care products, zinc citrate's efficacy stems from its antimicrobial properties and its ability to inhibit the formation of dental plaque and calculus.

-

Antimicrobial Action: Zinc ions can interfere with the metabolic processes of oral bacteria, inhibiting their growth and proliferation. This helps to reduce the overall bacterial load in the mouth.

-

Plaque Inhibition: By reducing the number of plaque-forming bacteria, zinc citrate helps to prevent the accumulation of dental plaque on tooth surfaces.

-

Calculus Control: Zinc ions can inhibit the crystallization of calcium phosphate, which is the primary component of dental calculus (tartar). This action helps to prevent the hardening of plaque into calculus.

-

Malodor Reduction: Zinc ions can neutralize volatile sulfur compounds (VSCs), which are major contributors to bad breath.

References

- 1. echemi.com [echemi.com]

- 2. This compound, 97% | C12H20O16Zn3 | CID 71311483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Zinc Chemical Product Manufacturer, Zinc Fine Chemical Supplier,Exporter [acplchemicals.com]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. This compound | C12H14O16Zn3 | CID 16213234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Zinc Citrate | C12H10O14Zn3 | CID 11023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 5990-32-9 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Zinc Citrate Dihydrate from Zinc Oxide and Citric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of zinc citrate dihydrate from zinc oxide and citric acid. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the synthesis process, including experimental protocols, reaction conditions, and quantitative data.

Introduction

Zinc citrate, a salt of citric acid, is a widely used zinc supplement due to its high bioavailability. It is also utilized in various pharmaceutical and oral care products. The synthesis of this compound from zinc oxide and citric acid is a common and economically viable method. This guide will delve into the core aspects of this synthesis, providing a detailed experimental protocol and a summary of key quantitative data from various sources.

Chemical Reaction and Stoichiometry

The reaction between zinc oxide (ZnO) and citric acid (C₆H₈O₇) in an aqueous solution yields zinc citrate. The stoichiometry of the reaction is crucial for maximizing the yield and purity of the product. The balanced chemical equation for the formation of this compound is:

3ZnO + 2C₆H₈O₇ + 2H₂O → Zn₃(C₆H₅O₇)₂·2H₂O

Based on this equation, the ideal molar ratio of zinc oxide to citric acid is 3:2. Several sources confirm that a molar ratio of approximately 3:2 is optimal for this reaction.[1] In terms of weight ratio, a common guideline is a ratio of citric acid (anhydrous) to zinc oxide of 1:0.65-0.70.[2]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, compiled from various sources.

3.1. Materials and Equipment

-

Zinc Oxide (ZnO), high purity

-

Citric Acid (C₆H₈O₇), anhydrous or monohydrate

-

Distilled or deionized water

-

Reaction vessel (e.g., glass reactor with overhead stirrer and heating mantle)

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Drying oven

-

pH meter

-

Analytical balance

3.2. Synthesis Procedure

-

Preparation of Citric Acid Solution: Dissolve a calculated amount of citric acid in distilled water in the reaction vessel. The concentration of the citric acid solution can vary, but a common starting point is to use a weight ratio of citric acid to water between 1:2 and 1:5.

-

Heating: Gently heat the citric acid solution to a temperature in the range of 38-42°C.[2] Some protocols suggest higher temperatures, up to 70-80°C.[3]

-

Preparation of Zinc Oxide Suspension: In a separate container, prepare a suspension of zinc oxide in distilled water. The particle size of the zinc oxide can influence the reaction rate; a finer powder (e.g., below 180 mesh) is preferable.[2]

-

Reaction: Slowly add the zinc oxide suspension to the heated citric acid solution while stirring vigorously. Continuous stirring is essential to ensure a complete reaction.

-

Temperature Control and Reaction Time: Maintain the reaction temperature within the desired range (e.g., 40-48°C or 70-80°C) for a specified duration.[2][3] The reaction time can range from 30 minutes to several hours, depending on the temperature and reactant concentrations.[3] The completion of the reaction is often indicated by the formation of a clear solution.

-

Crystallization: After the reaction is complete, allow the solution to cool to room temperature. This compound will precipitate out of the solution. For enhanced crystallization, the solution can be left to stand for 24-48 hours.[2]

-

Filtration and Washing: Separate the precipitated this compound from the mother liquor by filtration. Wash the collected crystals with distilled water to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified this compound in a drying oven at a temperature of approximately 60-70°C until a constant weight is achieved.

Quantitative Data

The following table summarizes quantitative data from various sources regarding the synthesis of this compound from zinc oxide and citric acid.

| Parameter | Value | Source |

| Reactant Ratio (Weight) | Citric Acid:Zinc Oxide = 1:0.65-0.70 | [2] |

| Reactant Ratio (Molar) | Zinc Oxide:Citric Acid ≈ 3:2 | |

| Reaction Temperature | 38-48°C | [2] |

| 70-80°C | [3] | |

| Room Temperature (22°C) | ||

| Reaction Time | 30 minutes - 7 hours | [3] |

| Yield | > 87% | [2] |

| Purity | > 99% | [2] |

Visualizations

5.1. Reaction Pathway

The following diagram illustrates the chemical transformation from reactants to the final product.

Caption: Chemical reaction pathway for the synthesis of this compound.

5.2. Experimental Workflow

This diagram outlines the key steps in the experimental procedure for synthesizing this compound.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from zinc oxide and citric acid is a straightforward and efficient process. By carefully controlling the stoichiometry, reaction temperature, and reaction time, high yields and purity of the final product can be achieved. This guide provides the essential technical details and data to enable researchers and drug development professionals to successfully synthesize and characterize this compound for their specific applications. Further optimization of the reaction conditions may be possible depending on the desired particle size, crystal morphology, and other physicochemical properties of the final product.

References

- 1. WO2016064412A1 - Preparation of zinc citrate and of zinc citrate-containing oral care compositions - Google Patents [patents.google.com]

- 2. CN101935274A - Process for producing medicinal zinc citrate - Google Patents [patents.google.com]

- 3. CN105218357A - A kind of preparation method of zinc citrate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Zinc Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of a representative zinc citrate compound. The focus is on the methodologies employed for its synthesis and characterization, with a detailed presentation of its crystallographic data. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and application of zinc-containing compounds in pharmaceuticals and other fields.

Introduction

Zinc citrate is a zinc salt of citric acid that is widely utilized as a dietary supplement and in various pharmaceutical and dental care products. Its bioavailability and safety profile make it an important compound in drug development and nutritional science. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for elucidating its physicochemical properties, stability, and interactions with biological systems. This guide delves into the structural analysis of a well-characterized crystalline zinc citrate, providing detailed experimental protocols and crystallographic data.

Synthesis of Crystalline Zinc Citrate

The synthesis of crystalline zinc citrate can be achieved through various methods, including precipitation and hydrothermal techniques. A common approach involves the reaction of a soluble zinc salt with citric acid under controlled pH conditions.

Experimental Protocol: Synthesis of a Crystalline Zinc Citrate Complex

-

Materials: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), citric acid (C₆H₈O₇), deionized water, and a suitable base (e.g., NaOH) for pH adjustment.

-

Procedure:

-

Dissolve equimolar amounts of zinc nitrate hexahydrate and citric acid in deionized water in separate beakers.

-

Slowly add the zinc nitrate solution to the citric acid solution with constant stirring.

-

Adjust the pH of the resulting solution to a specific range (e.g., 5-6) by the dropwise addition of a dilute sodium hydroxide solution. The formation of a white precipitate indicates the formation of zinc citrate.

-

Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2-4 hours) to promote crystal growth.

-

Allow the solution to cool slowly to room temperature.

-

Collect the crystalline product by filtration, wash with deionized water and then with ethanol to remove any unreacted starting materials and impurities.

-

Dry the crystals under vacuum at room temperature.

-

Caption: Coordination environment of the Zinc atom.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition behavior of zinc citrate dihydrate.

Experimental Protocol: TGA and DSC

-

Sample Preparation: A small amount of the crystalline this compound (typically 5-10 mg) is accurately weighed into an alumina or platinum crucible.

-

TGA Analysis:

-

The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The change in mass of the sample is recorded as a function of temperature.

-

-

DSC Analysis:

-

The sample is heated in a DSC instrument under similar conditions as the TGA analysis.

-

The heat flow to or from the sample relative to a reference is measured as a function of temperature, revealing endothermic or exothermic transitions.

-

Thermal Decomposition Data

The thermal decomposition of this compound typically occurs in distinct stages:

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 50 - 250 | ~5.9 | Dehydration (loss of two water molecules) |

| 250 - 450 | Varies | Decomposition of the anhydrous citrate moiety |

| > 450 | - | Formation of zinc oxide (ZnO) as the final residue |

Note: The exact temperatures and mass losses can vary depending on the experimental conditions.

Conclusion

The crystal structure analysis of zinc citrate provides fundamental insights into its solid-state properties. This guide has detailed the synthesis, single-crystal X-ray diffraction, and thermal analysis of a representative crystalline zinc citrate compound. The provided experimental protocols and quantitative data serve as a valuable reference for researchers in the fields of pharmaceutical sciences, materials science, and chemistry. A thorough understanding of the crystal structure is essential for controlling the properties of zinc citrate and for the rational design of new zinc-based therapeutic agents and functional materials.

An In-depth Technical Guide to the Solubility of Zinc Citrate Dihydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc citrate dihydrate in aqueous solutions. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who require a thorough understanding of the physicochemical properties of this important zinc salt. This document details the solubility characteristics, influencing factors, experimental protocols for solubility determination, and relevant analytical techniques.

Introduction to this compound

This compound (Zn₃(C₆H₅O₇)₂·2H₂O) is a zinc salt of citric acid that is widely used in pharmaceuticals, nutraceuticals, and oral care products.[1][2] It is favored for its high zinc content (approximately 31% by weight), good bioavailability, and neutral taste compared to other zinc salts.[3] Understanding its solubility is critical for formulation development, ensuring optimal dissolution, and consequently, bioavailability.

Solubility Profile of this compound

This compound is generally characterized as being slightly soluble in water.[4][5] Its solubility is significantly influenced by the pH of the aqueous medium and the temperature.

Aqueous Solubility

The quantitative solubility of this compound in water is reported to be 3.2 g/L at 20 °C .[6] This low solubility in neutral aqueous solutions is a key consideration for the formulation of liquid dosage forms.

Effect of pH

The solubility of this compound is highly dependent on pH. It is soluble in dilute mineral acids and alkali hydroxides.[4][7] In acidic conditions, the citrate ion is protonated, which shifts the equilibrium towards dissolution of the zinc salt.[8] Conversely, in alkaline solutions, the formation of soluble zincate complexes can enhance its solubility.

Effect of Temperature

This compound exhibits an interesting and somewhat uncommon property known as inverse solubility .[3] This means that its solubility in water decreases as the temperature increases. This is in contrast to most salts, where solubility increases with temperature. This property is critical for processes such as manufacturing and storage, where temperature fluctuations can impact the stability of saturated solutions.

Data Presentation

The following tables summarize the key solubility data for this compound.

Table 1: General Solubility Characteristics

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [4][5] |

| Dilute Mineral Acids | Soluble | [4][7] |

| Alkali Hydroxides | Soluble | [4][7] |

| Ethanol (96%) | Practically insoluble | [3] |

Table 2: Quantitative Aqueous Solubility

| Temperature (°C) | Solubility (g/L) | Reference |

| 20 | 3.2 | [6] |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound is essential for research and development. The following section outlines a general experimental protocol for determining the equilibrium solubility of this compound in an aqueous medium.

Equilibrium Solubility Determination

This method is used to determine the saturation concentration of a compound in a specific solvent at a given temperature.

Objective: To determine the equilibrium solubility of this compound in a specified aqueous solution (e.g., purified water, buffer of a specific pH).

Materials:

-

This compound

-

Aqueous solvent of interest (e.g., deionized water, phosphate buffer)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Calibrated analytical instrument (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma - Optical Emission Spectrometer)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the aqueous solvent. The excess solid is necessary to ensure that equilibrium is reached with the solid phase present.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 20°C, 25°C, 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be established experimentally by taking measurements at different time points until the concentration in solution remains constant.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid. This step is crucial to separate the saturated solution from the excess solid.

-

Supernatant Extraction: Carefully extract a precise volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the extracted supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of zinc in the diluted supernatant using a calibrated analytical method (see Section 4.0).

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured zinc concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Analytical Techniques for Zinc Quantification

Several analytical methods can be employed to accurately quantify the concentration of zinc in solution. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Table 3: Common Analytical Techniques for Zinc Quantification

| Technique | Principle | Typical Detection Limits | Notes |

| Atomic Absorption Spectrometry (AAS) | Measures the absorption of light by free zinc atoms in the gaseous state. | ppb to ppm | A robust and widely used technique for the determination of zinc. Flame AAS is common, while Graphite Furnace AAS (GFAAS) offers higher sensitivity. |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Measures the light emitted by excited zinc atoms in a high-temperature plasma. | ppb | Offers high sensitivity and the ability to perform multi-element analysis. It is less susceptible to chemical interferences than AAS. |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Measures the mass-to-charge ratio of zinc ions produced in a plasma. | ppt to ppb | Provides the highest sensitivity and is capable of isotopic analysis. It is the method of choice for trace and ultra-trace analysis of zinc. |

| Titrimetric Methods (e.g., with EDTA) | Involves the titration of the zinc-containing solution with a standard solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), using a colorimetric indicator. | ppm | A classical and cost-effective method, but it is less sensitive than instrumental techniques and can be prone to interferences from other metal ions. |

Factors Influencing Solubility and Dissolution Rate

Beyond temperature and pH, other factors can influence the solubility and dissolution rate of this compound in aqueous media.

-

Particle Size: Smaller particle sizes will increase the surface area available for dissolution, leading to a faster dissolution rate. However, the equilibrium solubility will remain the same.

-

Presence of Other Ions: The presence of other ions in the solution can affect solubility through the common ion effect or the formation of complexes.[8]

-

Complexing Agents: The presence of chelating agents, such as amino acids, can increase the solubility of zinc citrate by forming soluble zinc complexes.

Conclusion

The solubility of this compound in aqueous solutions is a critical parameter for its application in pharmaceutical and nutraceutical formulations. It is slightly soluble in water, with a reported value of 3.2 g/L at 20°C, and its solubility is significantly influenced by pH and temperature, exhibiting inverse solubility. For accurate and reproducible solubility determination, a well-defined experimental protocol, including a suitable equilibration time and a precise analytical method for zinc quantification, is essential. This guide provides the foundational knowledge and methodologies required for researchers and formulation scientists working with this important zinc compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jostchemical.com [jostchemical.com]

- 3. This compound powder [extra pure] | Vita Actives [vitaactives.com]

- 4. piochem.com [piochem.com]

- 5. Zinc Absorption by Young Adults from Supplemental Zinc Citrate Is Comparable with That from Zinc Gluconate and Higher than from Zinc Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. valudor.com [valudor.com]

- 7. chembk.com [chembk.com]

- 8. solubilityofthings.com [solubilityofthings.com]

Physical and chemical specifications of reagent-grade zinc citrate dihydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical specifications of reagent-grade zinc citrate dihydrate. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical quality attributes, analytical procedures, and essential data for the effective use and evaluation of this important compound.

Chemical and Physical Specifications

Reagent-grade this compound, with the chemical formula (C₆H₅O₇)₂Zn₃·2H₂O, is a white to off-white crystalline powder.[1][2] It is practically odorless and is slightly soluble in water, soluble in diluted acids, and practically insoluble in ethanol.[1][2] This compound is a key ingredient in various pharmaceutical and research applications due to its high zinc content and bioavailability.

General Properties

| Property | Specification | Reference |

| Synonyms | Citric acid zinc salt, Trizinc dicitrate dihydrate | [2] |

| CAS Number | 5990-32-9 | [2] |

| Molecular Formula | (C₆H₅O₇)₂Zn₃·2H₂O | [2] |

| Molecular Weight | 610.37 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Solubility | Slightly soluble in water; Soluble in dilute mineral acids and alkali hydroxides.[2][3] | [2][3] |

Quality Control Specifications

The quality of reagent-grade this compound is ensured through a series of rigorous tests. The following table summarizes the typical specifications based on United States Pharmacopeia (USP) monographs and supplier certificates of analysis.

| Parameter | Specification | Typical Value |

| Assay (as Zinc) | ≥ 31.3% | 31.5% - 32.5% |

| Purity (by titration) | ≥ 98.0% | ~99% |

| Loss on Drying | ≤ 6.5% (some sources indicate ≤ 1.0%) | 3.5% |

| Chloride (Cl) | ≤ 0.05% | < 0.05% |

| Sulfate (SO₄) | ≤ 0.05% | < 0.05% |

| Arsenic (As) | ≤ 3 ppm | < 0.0003% |

| Cadmium (Cd) | ≤ 5 ppm | < 0.0005% |

| Lead (Pb) | ≤ 10 ppm | < 0.001% |

| Total Aerobic Microbial Count | ≤ 1000 cfu/g | < 1000 cfu/g |

| Yeast & Molds | ≤ 100 cfu/g | < 100 cfu/g |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's quality. This section provides an overview of the standard experimental protocols for key analytical tests.

Identification Tests (Based on USP <191>)

These tests are performed to confirm the presence of zinc and citrate ions in the sample.

A. Identification of Zinc:

A solution of the sample (1 in 10) is prepared. In the presence of sodium acetate, this solution will yield a white precipitate with hydrogen sulfide. This precipitate is insoluble in acetic acid but dissolves in 3 N hydrochloric acid.[4][5]

B. Identification of Citrate:

To a mixture of 15 mL of pyridine and 5 mL of acetic anhydride, add a few milligrams of the sample. A carmine red color develops upon shaking.[4]

Assay of Zinc by Complexometric Titration

This method determines the percentage of zinc in the sample by titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

Procedure:

-

Sample Preparation: Accurately weigh about 350 mg of previously dried this compound and dissolve it in 60 mL of water.

-

Buffering: Add 10 mL of an ammonia-ammonium chloride buffer to achieve a pH of 10.[3][6]

-

Indicator: Add a few drops of Eriochrome Black T indicator.[3][6]

-

Titration: Titrate the solution with a standardized 0.05 M EDTA solution until the color changes from wine-red to a distinct blue endpoint.[3][6]

-

Blank Determination: Perform a blank titration using the same quantities of reagents but without the sample.

-

Calculation: Calculate the percentage of zinc in the sample based on the volume of EDTA consumed, correcting for the blank.

Loss on Drying (Based on USP <731>)

This gravimetric method is used to determine the amount of water and other volatile substances in the sample.

Procedure:

-

Preparation: Tare a clean, dry, glass-stoppered weighing bottle.

-

Sample Weighing: Transfer 1 to 2 g of the sample into the bottle and weigh it accurately.

-

Drying: Place the opened bottle and its stopper in a drying oven at 105°C for 2 hours.[1][7]

-

Cooling: After drying, close the bottle inside the oven, transfer it to a desiccator, and allow it to cool to room temperature.

-

Final Weighing: Weigh the bottle with the dried sample.

-

Calculation: The loss on drying is calculated as the percentage of weight lost during the drying process.

Elemental Impurities by ICP-MS (Based on USP <233>)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique used to quantify trace levels of elemental impurities.

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.5 g of the sample. Digest the sample using a closed-vessel microwave digestion system with a mixture of nitric acid and hydrochloric acid.[8][9]

-

Standard Preparation: Prepare a series of calibration standards for the elements of interest (e.g., As, Cd, Pb) in a matrix that matches the digested sample solution.

-

Instrumental Analysis: Analyze the prepared sample and standard solutions using an ICP-MS instrument. The instrument should be optimized for the specific elements being analyzed.[8]

-

Quantification: Determine the concentration of each elemental impurity in the sample by comparing its signal intensity to the calibration curve generated from the standard solutions.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the this compound molecule, confirming its identity and structure. A typical FT-IR spectrum of zinc citrate will show characteristic absorption bands corresponding to the carboxylate groups and the water of hydration.

Procedure:

-

Sample Preparation: The sample is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

-

Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Spectral Interpretation: The obtained spectrum is compared with a reference spectrum of this compound. Key peaks to identify include the broad O-H stretch from the water of hydration and the strong asymmetric and symmetric stretches of the carboxylate (COO⁻) groups.

Melting Point Determination

The melting point is a useful physical property for confirming the identity and purity of a crystalline solid.

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.[10][11]

-

Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.[10][12]

-

Observation: The temperature range over which the substance melts is recorded. For zinc citrate, decomposition is typically observed at higher temperatures.[3]

Solubility Determination

This test provides qualitative and quantitative information about the solubility of this compound in various solvents.

Procedure:

-

Qualitative: A small amount of the sample is added to a test tube containing the solvent (e.g., water, ethanol, dilute acid). The mixture is agitated, and the degree of dissolution is observed.

-

Quantitative: A saturated solution is prepared by adding an excess of the solute to a known volume of the solvent at a specific temperature. The mixture is stirred until equilibrium is reached. The undissolved solute is then separated, and the concentration of the dissolved solute in the clear solution is determined by a suitable analytical method (e.g., titration, spectroscopy).

Conclusion

The physical and chemical specifications outlined in this guide provide a comprehensive framework for the quality assessment of reagent-grade this compound. Adherence to these specifications and the use of validated analytical methods are essential for ensuring the consistency, efficacy, and safety of this compound in research and pharmaceutical applications. For further details on specific methodologies, it is recommended to consult the relevant pharmacopeial monographs and established analytical chemistry literature.

References

- 1. uspbpep.com [uspbpep.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. titrations.info [titrations.info]

- 7. pharmasciences.in [pharmasciences.in]

- 8. usp.org [usp.org]

- 9. usp.org [usp.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. camlab.co.uk [camlab.co.uk]

- 12. thinksrs.com [thinksrs.com]

The Role of Zinc Citrate in Biological Systems: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc is a fundamental trace element, integral to a vast array of physiological processes. Its role extends beyond being a static structural component of proteins to acting as a dynamic signaling molecule in complex cellular pathways. Zinc citrate, as a bioavailable form of zinc, serves as a crucial vehicle for delivering this essential ion to biological systems. This technical guide provides an in-depth analysis of the biological roles of zinc, with a focus on the functions initiated by the zinc ion delivered from zinc citrate. We will explore its bioavailability, the intricate mechanisms of cellular zinc homeostasis, its modulatory effects on key signaling pathways such as NF-κB and MAPK, and detailed experimental protocols for its study. All quantitative data are presented in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for research and development applications.

Bioavailability of Zinc Citrate

The efficacy of any zinc supplement is fundamentally dependent on its bioavailability. Zinc citrate has been demonstrated to be a well-absorbed form of zinc, comparable to other organically bound zinc salts like zinc gluconate.

Comparative Absorption of Zinc Salts

Clinical studies have quantified the fractional absorption of zinc from various supplemental forms. Zinc citrate and zinc gluconate show significantly higher absorption rates compared to inorganic, insoluble forms like zinc oxide.

| Zinc Compound | Median Fractional Absorption (%) | Key Findings | Reference |

| Zinc Citrate | 61.3% | Absorption is significantly higher than zinc oxide and comparable to zinc gluconate.[1][2][3][4] | Wegmüller et al. |

| Zinc Gluconate | 60.9% | Absorption is not significantly different from zinc citrate.[1][2][3][4] | Wegmüller et al. |

| Zinc Oxide | 49.9% | Significantly lower absorption compared to both zinc citrate and zinc gluconate.[1][2][3][4] Some individuals show little to no absorption.[3][4] | Wegmüller et al. |

Cellular Zinc Homeostasis

The concentration of intracellular zinc is tightly regulated by a sophisticated network of transporters and binding proteins. This homeostatic control is critical, as zinc can act as a second messenger, and dysregulation can lead to cellular dysfunction.[5] The primary regulators of cellular zinc trafficking are two families of zinc transporters: the SLC39A (ZIP) family and the SLC30A (ZnT) family.[5][6][7][8]

-

ZIP Transporters (SLC39A family): This family consists of 14 members in humans and is responsible for increasing cytosolic zinc concentrations by transporting zinc into the cytoplasm from the extracellular space or from intracellular organelles.[5][7][8][9]

-

ZnT Transporters (SLC30A family): Comprising 10 members in humans, this family decreases cytosolic zinc levels by facilitating its efflux from the cell or into intracellular compartments.[5][7][8][9][10]

The coordinated action of these transporter families ensures that labile zinc is available for signaling and enzymatic functions while preventing toxicity from excessive free zinc.

Role of Zinc in Intracellular Signaling

Labile zinc acts as an intracellular signaling molecule, modulating the activity of numerous pathways critical for cell growth, differentiation, and immune response.[11][12]

Modulation of the NF-κB Signaling Pathway

Zinc has significant anti-inflammatory properties, many of which are mediated through its regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] Zinc can inhibit NF-κB activation through several mechanisms, including the inhibition of the IκB kinase (IKK) complex.[15][16] This inhibitory action reduces the transcription of pro-inflammatory cytokines.[13] For instance, zinc deficiency has been shown to augment NF-κB activity, leading to an amplified inflammatory response in sepsis models.[17] Conversely, zinc supplementation can suppress NF-κB activation.[13][15]

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. Zinc has been shown to differentially regulate MAPK signaling.[18] For example, an influx of Zn2+ can activate the ERK (Extracellular signal-Regulated Kinase) and Akt signaling pathways, implicating Ras in the process.[19] In some cell types, such as Caco-2 intestinal cells, zinc induces the phosphorylation of ERK1/2 and p38 MAP kinases.[20] However, in other contexts, such as oxidative stress in neurons, zinc can lead to sustained ERK1/2 activation by inhibiting specific phosphatases, contributing to cell death.[21][22] This highlights the context-dependent role of zinc in cellular signaling.

Experimental Protocols

Protocol for a Human Zinc Supplementation Study

This protocol is a representative model for a randomized, double-blind, placebo-controlled clinical trial to assess the efficacy of zinc citrate supplementation.[23][24]

Objective: To determine the effect of daily zinc citrate supplementation on serum zinc levels and relevant biological markers.

Methodology:

-

Participant Recruitment:

-

Recruit a cohort of healthy adults (e.g., n=80, aged 18-60).[23]

-

Inclusion Criteria: Normal health status, BMI within a specified range.

-

Exclusion Criteria: Chronic diseases, use of mineral supplements, pregnancy.

-

-

Randomization and Blinding:

-

Stratify participants by age and gender.

-

Randomly assign subjects into two groups (1:1 ratio): a treatment group receiving zinc citrate and a placebo group.[23]

-

The study should be double-blinded; neither participants nor investigators know the group assignments.

-

-

Intervention:

-

Data and Sample Collection:

-

Collect data at baseline (Visit 1) and at the end of the intervention period (Visit 2).[23]

-

Measurements: Record anthropometric data (height, weight, BMI).

-

Biological Samples: Collect fasting blood samples for serum separation.

-

-

Biochemical Analysis:

-

Measure serum zinc concentrations using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

Analyze other relevant biomarkers as per study objectives (e.g., inflammatory markers, lipid profiles).

-

-

Statistical Analysis:

-

Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the changes in serum zinc and other biomarkers between the treatment and placebo groups from baseline to the end of the study.

-

Protocol for Quantification of Zinc in Biological Samples

Accurate measurement of zinc in biological matrices like blood, urine, or tissue is essential for research.[25] Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are standard, highly sensitive methods.[26][27]

Method: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [25][26]

-

Sample Preparation:

-

Blood/Plasma/Serum: Dilute the sample with a suitable diluent (e.g., ultrapure water with a small percentage of acid and an internal standard).

-

Tissue:

-

Accurately weigh the tissue sample (e.g., 150 mg).[26]

-

Perform acid digestion using concentrated nitric acid (and sometimes hydrogen peroxide) in a microwave digestion system to break down the organic matrix.

-

Dilute the digested sample to a final volume with ultrapure water.

-

-

-

Standard Preparation:

-

Prepare a series of calibration standards with known zinc concentrations using a certified zinc standard solution.

-

Matrix-match the standards to the samples as closely as possible.

-

-

Instrumentation and Measurement:

-

Use a properly calibrated ICP-MS instrument.

-

Introduce the prepared samples and standards into the instrument's nebulizer, which creates an aerosol.

-

The aerosol is transported to the argon plasma, which ionizes the zinc atoms.

-

The mass spectrometer separates the zinc isotopes (e.g., ⁶⁴Zn, ⁶⁶Zn) based on their mass-to-charge ratio.

-

The detector measures the ion intensity for each isotope.

-

-

Quantification:

-

Generate a calibration curve by plotting the ion intensity versus the concentration of the standards.

-

Determine the zinc concentration in the samples by interpolating their ion intensity on the calibration curve.

-

Account for dilution factors and the initial sample weight to report the final concentration (e.g., in µg/dL for serum or ng/g for tissue).[26]

-

| Technique | Principle | Typical Samples | Detection Limit | Measures |

| AAS | Measures absorption of light by free atoms in a gaseous state. | Blood, urine, hair, tissue digests.[25][26] | ~0.1 µg/g[25] | Total Zinc |

| ICP-MS | Ionizes the sample in plasma and uses a mass spectrometer to quantify ions. | Blood, plasma, urine, milk, tissue digests.[25][26] | 0.06 µ g/sample (milk) to 10.7 ng/g (brain tissue).[25][26] | Total Zinc |

| Fluorescent Probes | Probes increase fluorescence intensity upon binding to labile zinc. | Live cells, aqueous samples. | Varies by probe | Labile Zinc |

| Colorimetry | Formation of a colored complex between zinc and a chromogenic agent. | Aqueous samples. | ~ng/mL range[28][29] | Total Zinc |

Conclusion and Future Directions

Zinc citrate stands as a highly bioavailable source of zinc, an essential element with profound effects on cellular function. Its role as a modulator of critical signaling pathways, including NF-κB and MAPK, underscores its importance in immunity, inflammation, and cellular proliferation. The detailed experimental protocols provided herein offer a framework for researchers and drug development professionals to further investigate the nuanced roles of zinc in health and disease. Future research should continue to elucidate the specific molecular targets of zinc within these signaling cascades and explore the therapeutic potential of zinc citrate in a variety of pathological conditions, from immune deficiencies to neurodegenerative disorders. The continued development of precise analytical techniques will be paramount in unraveling the full spectrum of zinc's biological activities.

References

- 1. mdpi.com [mdpi.com]

- 2. Study: Zinc Citrate Shows Superior Absorption Compared to Zinc Oxide [nutritioninsight.com]

- 3. supplysidesj.com [supplysidesj.com]

- 4. Zinc absorption by young adults from supplemental zinc citrate is comparable with that from zinc gluconate and higher than from zinc oxide. | Sigma-Aldrich [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. Zinc transporter protein - Wikipedia [en.wikipedia.org]

- 7. Current understanding of ZIP and ZnT zinc transporters in human health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Function, Structure, and Transport Aspects of ZIP and ZnT Zinc Transporters in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. Neuronal signalling of zinc: from detection and modulation to function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Roles of zinc and zinc signaling in immunity: zinc as an intracellular signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Zinc in Human Health: Effect of Zinc on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Zinc modulates the innate immune response in vivo to polymicrobial sepsis through regulation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Zinc differentially regulates mitogen-activated protein kinases in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Selective Inhibition of MAPK Phosphatases by Zinc Accounts for ERK1/2-dependent Oxidative Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Effects of zinc supplementation on obesity: study protocol for a randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Study protocol for a zinc intervention in the elderly for prevention of pneumonia, a randomized, placebo-controlled, double-blind clinical pilot trial - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. atsdr.cdc.gov [atsdr.cdc.gov]

- 28. Determining trace amounts of zinc in environmental and biological samples using solid-phase spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Determining trace amounts of zinc in environmental and biological samples using solid-phase spectrophotometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Synthesis of Zinc Citrate: A Technical Guide to its Discovery and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc citrate, an organic salt of zinc, has garnered significant attention across the pharmaceutical, nutraceutical, and oral care industries due to its high bioavailability and multifaceted physiological roles. This technical guide provides an in-depth exploration of the discovery and history of zinc citrate synthesis, detailing the evolution of its manufacturing processes. It offers comprehensive experimental protocols for various synthesis methods, supported by tabulated quantitative data for comparative analysis. Furthermore, this document elucidates the key biological signaling pathways influenced by zinc, providing a molecular basis for its therapeutic applications.

A Historical Perspective on the Synthesis of Zinc Citrate

The precise moment of the initial synthesis of zinc citrate is not clearly documented in a singular "discovery" event. Rather, its development is intertwined with the broader history of preparing organic salts of metals for medicinal and industrial purposes. The use of organometallic compounds began to be systematically explored in the 19th century. Early investigations into the reactions of zinc with organic acids laid the groundwork for the eventual synthesis of various zinc salts.

The commercial production and patenting of specific methods for zinc citrate synthesis appear to have gained momentum in the latter half of the 20th century, driven by its increasing use in consumer products. A notable early patent, filed in the 1970s, outlines a process for producing finely divided zinc citrate for use in toothpastes, highlighting its early application in oral care. Since then, numerous patents and research articles have described refinements to the synthesis process, focusing on improving yield, purity, and the physical characteristics of the final product, such as its hydration state (dihydrate vs. trihydrate) and particle size. These advancements have led to the development of various synthesis routes, primarily reacting a zinc-containing precursor with citric acid under controlled conditions.

Methodologies for Zinc Citrate Synthesis

The synthesis of zinc citrate is fundamentally a neutralization reaction between a zinc source and citric acid. The most common methods utilize zinc oxide, zinc hydroxide, or zinc carbonate as the zinc-containing precursor. The choice of precursor and reaction conditions can influence the yield, purity, and crystalline form of the resulting zinc citrate.

Synthesis from Zinc Oxide

This is one of the most common and cost-effective methods for producing zinc citrate.

Experimental Protocol:

-

Preparation of Reactants:

-

Prepare an aqueous solution of citric acid (e.g., 30-40% w/w).

-

Prepare a suspension of zinc oxide in deionized water. The particle size of the zinc oxide can influence the reaction rate.

-

-

Reaction:

-

Heat the citric acid solution to a temperature between 40°C and 80°C with continuous stirring.

-

Slowly add the zinc oxide suspension to the heated citric acid solution. The molar ratio of zinc oxide to citric acid is typically around 3:2.

-

Maintain the reaction temperature and continue stirring. The reaction progress can be monitored by the dissolution of the zinc oxide, resulting in a clear solution. The pH of the reaction mixture will increase as the reaction proceeds.

-

-

Crystallization and Isolation:

-

Once the reaction is complete (indicated by a clear solution and a stable pH, typically between 4.9 and 5.1), the solution is cooled to induce crystallization.

-

The precipitated zinc citrate crystals are then isolated by filtration.

-

-

Washing and Drying:

-

The crystals are washed with deionized water to remove any unreacted starting materials.

-

The washed crystals are then dried, for example, in a vacuum oven or a fluidized bed dryer, to obtain the final zinc citrate product.

-

Synthesis from Zinc Hydroxide

This method involves the reaction of freshly precipitated zinc hydroxide with citric acid.

Experimental Protocol:

-

Preparation of Zinc Hydroxide:

-

Zinc hydroxide can be precipitated by reacting an aqueous solution of a soluble zinc salt (e.g., zinc nitrate or zinc sulfate) with a base (e.g., sodium hydroxide).

-

The precipitate is then filtered and washed to remove impurities.

-

-

Reaction:

-

The freshly prepared zinc hydroxide is added to an aqueous solution of citric acid.

-

The mixture is heated and stirred to facilitate the reaction. A hydrothermal method, where the reaction is carried out in a sealed reactor at elevated temperature and pressure, can also be employed to produce zinc citrate with specific morphologies.[1]

-

-

Isolation and Purification:

-

Following the reaction, the zinc citrate product is isolated by filtration, washed with deionized water, and dried.

-

Synthesis from Zinc Carbonate

Zinc carbonate can also be used as a starting material for the synthesis of zinc citrate.

Experimental Protocol:

-

Reaction:

-

Zinc carbonate is slowly added to a heated aqueous solution of citric acid with stirring. Carbon dioxide gas will be evolved during the reaction.

-

The reaction is continued until the evolution of gas ceases and a clear solution is formed.

-

-

Product Recovery:

-

The zinc citrate is then crystallized from the solution, filtered, washed, and dried as described in the previous methods.

-

Quantitative Analysis of Synthesis Parameters

The efficiency and outcome of zinc citrate synthesis are dependent on several key parameters. The following tables summarize quantitative data from various reported synthesis methods.

| Parameter | Synthesis from Zinc Oxide | Synthesis from Zinc Hydroxide | Synthesis from Zinc Carbonate | Reference(s) |

| Molar Ratio (Zinc Source:Citric Acid) | ~3:2 | Varies | Varies | [2] |

| Temperature (°C) | 40 - 80 | Ambient to 120 (hydrothermal) | 50 - 95 | [1][3] |

| Reaction Time | 30 minutes - several hours | Varies | 20 - 30 minutes | [2] |

| pH (Final) | 4.9 - 5.1 | Varies | ~6 | |

| Yield (%) | >87% | ~97.8% | High | [1][3] |

| Purity (%) | >99% | >98% | High | [1][3] |

Table 1: Comparison of Reaction Parameters for Different Zinc Citrate Synthesis Methods.

| Analytical Technique | Purpose | Reference(s) |

| X-ray Diffraction (XRD) | Determination of crystal structure and phase purity. | [1] |

| Scanning Electron Microscopy (SEM) | Analysis of particle morphology and size. | [1] |

| Thermogravimetric Analysis (TGA) | Determination of thermal stability and water of hydration content. | [1] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups and confirmation of citrate coordination. | [1] |

| Titration | Quantification of zinc content and purity. | [1] |

Table 2: Common Characterization Techniques for Zinc Citrate.

Biological Signaling Pathways of Zinc

While specific signaling pathways for the zinc citrate molecule as a whole are not extensively documented, the biological effects of zinc citrate are attributed to the bioavailability of zinc ions (Zn²⁺). Zinc is a crucial second messenger and a cofactor for hundreds of enzymes, playing a vital role in numerous cellular processes. The following diagrams illustrate key signaling pathways modulated by zinc.

Disclaimer: The following diagrams depict the general role of zinc ions in cellular signaling and are not specific to zinc citrate.

Conclusion

The synthesis of zinc citrate has evolved from early explorations of zinc's organic chemistry to highly controlled and optimized industrial processes. The choice of synthesis methodology allows for the production of zinc citrate with specific physical and chemical properties tailored to its intended application, from pharmaceuticals to food fortification. The biological activity of zinc citrate is a direct consequence of the release of zinc ions, which play a critical role in a multitude of cellular signaling pathways. A thorough understanding of both the synthesis and the biological action of zinc is essential for the continued development and application of zinc citrate in promoting human health.

References

- 1. Regulatory Role of Zinc in Immune Cell Signaling [old-molcells.inforang.com]

- 2. [PDF] The emerging role of zinc transporters in cellular homeostasis and cancer | Semantic Scholar [semanticscholar.org]

- 3. Cellular Zinc and Redox Buffering Capacity of Metallothionein/Thionein in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Duality of a Key Nutrient: A Technical Guide to the Theoretical and Experimental Properties of Zinc Citrate Dihydrate

For Immediate Release

A Deep Dive into the Physicochemical Landscape of Zinc Citrate Dihydrate for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the theoretical and experimental properties of this compound, a compound of significant interest in the pharmaceutical and nutraceutical industries. A thorough understanding of its characteristics is paramount for formulation development, quality control, and predicting its physiological behavior. This document synthesizes available data, presents it in a comparative format, and details the experimental methodologies used for its characterization.

Theoretical Properties of this compound

From a theoretical standpoint, this compound is a well-defined chemical entity. Its properties, derived from its molecular structure, provide a baseline for understanding its behavior.

| Property | Theoretical Value |

| Molecular Formula | C₁₂H₁₄O₁₆Zn₃ |

| Molecular Weight | ~610.4 g/mol [1] |

| Appearance | White to off-white crystalline powder[2][3][4] |

| Odor | Odorless[2][3] |

| Synonyms | Trizinc dicitrate dihydrate, Citric acid zinc salt dihydrate[5] |

Experimental Properties of this compound

Experimental data provides a real-world validation of the theoretical properties and reveals nuances in the compound's behavior under various conditions.

Physicochemical Properties

| Property | Experimental Value/Observation |

| Solubility | Slightly soluble in water; soluble in dilute mineral acids and alkali hydroxides; practically insoluble in ethanol.[2][3][4][6] The solubility in water is influenced by pH and temperature, with higher solubility in acidic solutions.[7] |

| Melting Point | Decomposes at approximately 334 °C.[5][6][8][9] |

| Thermal Decomposition | Thermal decomposition occurs in stages, involving the loss of water molecules followed by the decomposition of the anhydrous citrate.[10] |

| Crystal Structure | Crystalline in nature.[11] |

Spectroscopic and Analytical Data

Experimental characterization through various analytical techniques provides a fingerprint of this compound.

| Analytical Technique | Observed Characteristics |

| Fourier-Transform Infrared Spectroscopy (FTIR) | The FTIR spectrum confirms the coordination of zinc ions with the carboxylate groups of citric acid.[11] |

| X-Ray Diffraction (XRD) | XRD patterns confirm the crystalline structure of zinc citrate.[12] |

| Thermogravimetric Analysis (TGA) | TGA curves show distinct weight loss steps corresponding to the dehydration and subsequent decomposition of the molecule.[10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the typical protocols used to characterize this compound.

Synthesis of this compound

A common method for the synthesis of zinc citrate is through the reaction of a zinc salt (e.g., zinc oxide or zinc carbonate) with citric acid in an aqueous solution.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

A typical procedure involves dissolving citric acid in water and then gradually adding zinc oxide with stirring.[10] The mixture is then heated to facilitate the reaction.[10] The resulting zinc citrate precipitates out of the solution and can be collected by filtration, washed to remove any unreacted starting materials, and then dried.[10]

Physicochemical Characterization

Solubility is often determined by adding an excess of this compound to a known volume of solvent (e.g., water, acidic buffer) and stirring the mixture at a constant temperature until equilibrium is reached. The concentration of dissolved zinc citrate is then measured in the filtered supernatant using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) to quantify the zinc content.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are performed using a thermal analyzer. A small, accurately weighed sample of this compound is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of the sample, revealing thermal events like dehydration and decomposition.

Experimental Workflow: Thermal Analysis of this compound

Caption: A simplified workflow for thermogravimetric and differential scanning calorimetry analysis.

Spectroscopic and Structural Analysis

An FTIR spectrum is obtained by passing a beam of infrared light through a sample of this compound. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the chemical bonds within the molecule. This provides information about the functional groups present.

Powder X-ray diffraction is used to determine the crystalline structure of the compound. A finely powdered sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle. The positions and intensities of the diffraction peaks are characteristic of the crystal lattice of this compound.

Biological Significance and Signaling Pathways

While this compound is a stable compound, its biological effects are primarily attributed to the release of zinc ions (Zn²⁺) upon dissolution. Zinc is an essential trace element that acts as a crucial cofactor for hundreds of enzymes and transcription factors.[1][13] More recently, zinc has been recognized as a signaling molecule, participating in intracellular and intercellular communication.[1][13][14]

The concentration of free zinc in the cytoplasm is tightly regulated by a complex network of transporters (ZIP and ZnT families) and binding proteins (metallothioneins).[15] Extracellular signals can trigger transient increases in intracellular free zinc, known as "zinc waves," which can modulate the activity of various signaling pathways.[14]

Signaling Pathway: The Role of Zinc as a Second Messenger

Caption: A simplified diagram illustrating the role of zinc as an intracellular second messenger.

This signaling role of zinc is implicated in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[13] Therefore, the bioavailability of zinc from this compound is a critical factor in its efficacy as a nutritional supplement and its potential as a therapeutic agent.

Conclusion

This technical guide has provided a detailed comparison of the theoretical and experimental properties of this compound. The presented data and experimental protocols offer a valuable resource for researchers and professionals in the field of drug development and nutritional science. A comprehensive understanding of both the fundamental chemistry and the biological implications of this compound is essential for its effective and safe application. The convergence of theoretical predictions and experimental observations underscores the well-characterized nature of this compound, while the emerging role of zinc in cellular signaling opens new avenues for research and therapeutic innovation.

References

- 1. annualreviews.org [annualreviews.org]

- 2. stanfordchem.com [stanfordchem.com]

- 3. Zinc Citrate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 4. This compound powder [extra pure] | Vita Actives [vitaactives.com]

- 5. chemimpex.com [chemimpex.com]

- 6. piochem.com [piochem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. biosynth.com [biosynth.com]

- 9. Zinc citrate 97 5990-32-9 [sigmaaldrich.com]

- 10. matec-conferences.org [matec-conferences.org]

- 11. researchgate.net [researchgate.net]

- 12. scienceasia.org [scienceasia.org]

- 13. Functional significance of zinc-related signaling pathways in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Basic Toxicological Profile of Zinc Citrate Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for zinc citrate dihydrate. It is intended for informational purposes for a scientific audience and should not be considered a comprehensive safety assessment. Significant data gaps exist in the public domain regarding the toxicology of this specific substance.

Executive Summary

This compound is a zinc salt of citric acid commonly used in dietary supplements, oral care products, and as a food additive. This guide provides a detailed overview of its basic toxicological profile based on available data. While information on acute oral toxicity and eye irritation is accessible, significant data gaps remain for other critical endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity for this compound specifically. This document aims to consolidate existing knowledge, detail relevant experimental methodologies based on standard guidelines, and identify areas where further research is required.

Acute Toxicity

Oral Toxicity

Quantitative data from a study in rats indicates a low order of acute oral toxicity for zinc citrate.

Table 1: Acute Oral Toxicity of Zinc Citrate

| Species | Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | >2000 mg/kg bw | [1] |

Experimental Protocol: Acute Oral Toxicity (Presumed based on OECD Guideline 401)

The acute oral toxicity of zinc citrate was likely determined following a protocol similar to the now-deleted OECD Test Guideline 401, "Acute Oral Toxicity"[2]. This test is designed to assess the adverse effects occurring shortly after a single oral administration of a substance.

-

Test Animals: Healthy, young adult laboratory rats are typically used[2].

-

Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group[2]. The substance is often dissolved or suspended in a suitable vehicle, such as water or corn oil[2].

-

Dosage: A limit test is often performed at 2000 mg/kg body weight. If no mortality or significant toxicity is observed at this dose, further testing at higher doses is generally not required, and the LD50 is recorded as being greater than this limit[3].

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days after administration[2].

-

Pathology: All animals are subjected to a gross necropsy at the end of the observation period.

Workflow for a Typical Acute Oral Toxicity Study

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Zinc Citrate Dihydrate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element crucial for numerous physiological processes, including enzymatic activity, immune function, and cell signaling.[1] Zinc citrate, an organic salt of zinc, is recognized for its high bioavailability and is often used in dietary supplements.[1] The formulation of zinc citrate into nanoparticles offers the potential for enhanced therapeutic efficacy through improved solubility, controlled release, and targeted delivery. This document provides a detailed protocol for the synthesis of zinc citrate dihydrate nanoparticles via a controlled precipitation method and outlines their characterization and potential applications in biomedical research and drug development.

Data Presentation

Table 1: Physicochemical Properties of Zinc-Based Nanoparticles

| Parameter | Value | Synthesis Method | Reference |

| Zinc Citrate Nanoparticles | |||